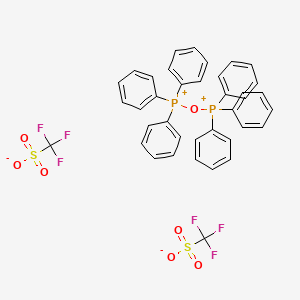
6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include high thermal stability and resistance to oxidative degradation. These properties make them valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids . This reaction yields 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale chemical reactions under controlled conditions. The use of specialized equipment and reagents ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-fluoro-5-(trifluoromethyl)pyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can affect enzyme activity, protein function, and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-fluoro-5-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine
- 2-amino-5-(trifluoromethyl)pyridine
Uniqueness
6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the presence of both fluorine and aldehyde functional groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Propiedades
Número CAS |
1805069-58-2 |
|---|---|
Fórmula molecular |
C7H3F4NO |
Peso molecular |
193.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




